An In-depth Technical Guide to the Physical Properties of 3-{[(Propan-2-yl)carbamoyl]amino}benzoic Acid
An In-depth Technical Guide to the Physical Properties of 3-{[(Propan-2-yl)carbamoyl]amino}benzoic Acid
Abstract
This technical guide provides a comprehensive overview of the known and methodologies for determining the essential physical properties of 3-{[(Propan-2-yl)carbamoyl]amino}benzoic acid (CAS No. 1042576-47-5). This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the physicochemical characteristics of this compound for its application in pharmaceutical research and development. While some fundamental properties have been reported, this guide also serves as a practical manual by outlining detailed, standardized experimental protocols for the characterization of properties that are not yet publicly documented. The synthesis of established data with robust, field-proven methodologies aims to provide a self-validating framework for the comprehensive physical profiling of this molecule.
Introduction
3-{[(Propan-2-yl)carbamoyl]amino}benzoic acid is a substituted benzoic acid derivative. The unique arrangement of a carboxylic acid, a urea linkage, and an isopropyl group imparts specific physicochemical characteristics that are critical to its behavior in various experimental and formulation settings. A comprehensive understanding of its physical properties, such as solubility, melting point, pKa, and solid-state characteristics, is paramount for its successful development as a potential therapeutic agent. These properties directly influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its processability and stability in a final dosage form.
This guide is structured to first present the established physical properties of 3-{[(Propan-2-yl)carbamoyl]amino}benzoic acid. Subsequently, it provides detailed, actionable protocols for the experimental determination of key physical parameters for which specific data is not yet available in the public domain. These protocols are grounded in authoritative standards to ensure scientific rigor and reproducibility.
Fundamental Physicochemical Properties
A summary of the currently available physicochemical data for 3-{[(Propan-2-yl)carbamoyl]amino}benzoic acid is presented in Table 1.
| Property | Value | Source(s) |
| IUPAC Name | 3-{[(Propan-2-yl)carbamoyl]amino}benzoic acid | N/A |
| Synonyms | 3-{[(isopropylamino)carbonyl]amino}benzoic acid | [1] |
| CAS Number | 1042576-47-5 | [1] |
| Molecular Formula | C11H14N2O3 | [1] |
| Molecular Weight | 222.24 g/mol | N/A |
| Physical Form | Powder | [1] |
| Melting Point | 325-327 °C | [1] |
| Boiling Point | Not available | N/A |
| Solubility | Not available | N/A |
| pKa | Not available | N/A |
Experimental Protocols for Physical Property Determination
The following sections detail standardized experimental procedures for the determination of critical physical properties of 3-{[(Propan-2-yl)carbamoyl]amino}benzoic acid.
Melting Point Determination
The reported high melting point of 325-327 °C suggests strong intermolecular forces within the crystal lattice.[1] Precise determination of the melting point is a critical indicator of purity.
Protocol: Capillary Melting Point Determination
This method is a standard and widely accepted technique for determining the melting point of a crystalline solid.
-
Apparatus: Digital melting point apparatus, capillary tubes (one end sealed).
-
Procedure:
-
Ensure the sample is completely dry and in a fine powdered form.
-
Load the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the heating rate to a rapid increase (e.g., 10-20 °C/min) to approach the expected melting point.
-
Approximately 20 °C below the expected melting point, reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.
-
Record the temperature at which the first droplet of liquid is observed (onset of melting) and the temperature at which the last solid particle melts (completion of melting). The range between these two temperatures is the melting range.
-
-
Causality: A slow heating rate near the melting point is crucial for ensuring that the temperature of the heating block and the sample are in equilibrium, leading to an accurate measurement. A sharp melting range (e.g., 0.5-1 °C) is indicative of high purity.
Caption: Workflow for Capillary Melting Point Determination.
Boiling Point Determination
Due to the high melting point and the presence of functional groups susceptible to thermal decomposition (carboxylic acid and urea), it is anticipated that 3-{[(Propan-2-yl)carbamoyl]amino}benzoic acid will likely decompose before boiling at atmospheric pressure. Therefore, a standard boiling point determination may not be feasible. Thermal stability analysis is a more relevant characterization.
Protocol: Thermogravimetric Analysis (TGA) for Decomposition Temperature
TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.[2][3]
-
Apparatus: Thermogravimetric Analyzer.
-
Procedure:
-
Calibrate the TGA instrument for temperature and mass.
-
Place a small, accurately weighed amount of the sample (5-10 mg) into the TGA pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) over a temperature range that includes the melting point and extends to a temperature where complete decomposition is expected (e.g., 25 °C to 600 °C).
-
Record the mass loss as a function of temperature. The onset temperature of significant mass loss is indicative of the decomposition temperature.
-
-
Causality: The use of an inert atmosphere like nitrogen prevents oxidative degradation and allows for the determination of the inherent thermal stability of the compound. The heating rate can influence the observed decomposition temperature; therefore, a standardized rate is essential for reproducibility.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Solubility Profile
Determining the solubility in various solvents is crucial for developing purification methods, analytical techniques (e.g., HPLC), and formulations.
Protocol: Equilibrium Shake-Flask Solubility Determination
The shake-flask method is the gold standard for determining equilibrium solubility.[4]
-
Apparatus: Temperature-controlled shaker, vials, centrifuge, analytical balance, HPLC-UV system.
-
Solvents to Test:
-
Aqueous: pH 1.2 buffer, pH 4.5 buffer, pH 6.8 buffer, purified water.
-
Organic: Methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO).
-
-
Procedure:
-
Add an excess amount of the solid compound to a known volume of each solvent in a sealed vial.
-
Agitate the vials in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-72 hours).
-
After equilibration, visually confirm the presence of undissolved solid.
-
Centrifuge the vials to separate the solid from the supernatant.
-
Carefully withdraw a known volume of the supernatant and filter it through a chemically inert syringe filter (e.g., PTFE).
-
Dilute the filtered solution with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV method.
-
-
Causality: Reaching equilibrium is essential for determining the thermodynamic solubility. Centrifugation and filtration are critical steps to ensure that no solid particles are carried over into the sample for analysis, which would lead to an overestimation of solubility.
Acid Dissociation Constant (pKa)
The pKa value is critical for predicting the ionization state of the molecule at different pH values, which significantly impacts its solubility, absorption, and interaction with biological targets. The molecule has a carboxylic acid group, which is expected to be acidic, and a urea moiety, which can have a very weakly basic character.
Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate method for determining pKa values.[5][6][7][8][9]
-
Apparatus: Calibrated pH meter with an electrode, automated titrator or a burette, magnetic stirrer.
-
Procedure:
-
Dissolve an accurately weighed amount of the compound in a suitable solvent system (e.g., water with a small amount of co-solvent like methanol if solubility is low).
-
Adjust the initial pH of the solution to the acidic range (e.g., pH 2) with a standardized acid (e.g., 0.1 M HCl).
-
Titrate the solution with a standardized base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Record the pH after each addition of titrant, allowing the reading to stabilize.
-
Continue the titration past the equivalence point to a higher pH (e.g., pH 12).
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
-
-
Causality: The titration curve reveals the buffer region where the concentrations of the protonated and deprotonated forms of the carboxylic acid are significant. At the midpoint of this region (the half-equivalence point), the concentrations of the acid and its conjugate base are equal, and according to the Henderson-Hasselbalch equation, the pH is equal to the pKa.
Caption: Workflow for Potentiometric pKa Determination.
Advanced Physical Properties
Hygroscopicity
Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. It is a critical parameter that can affect the stability, flowability, and formulation of a solid drug substance.
Protocol: Dynamic Vapor Sorption (DVS) Analysis
DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature.
-
Apparatus: Dynamic Vapor Sorption analyzer.
-
Procedure:
-
Place a known mass of the sample in the DVS instrument.
-
Dry the sample under a stream of dry nitrogen (0% RH) until a stable mass is achieved.
-
Subject the sample to a pre-defined humidity program, typically increasing the RH in steps (e.g., 10% increments from 0% to 90% RH) and then decreasing it back to 0% RH.
-
The instrument records the mass change at each RH step.
-
The results are plotted as a sorption-desorption isotherm (mass change vs. RH).
-
-
Hygroscopicity Classification (based on European Pharmacopoeia): [10]
-
Slightly hygroscopic: Increase in mass is ≥ 0.2% and < 2%.
-
Hygroscopic: Increase in mass is ≥ 2% and < 15%.
-
Very hygroscopic: Increase in mass is ≥ 15%.
-
Deliquescent: Sufficient water is absorbed to form a liquid.
-
-
Causality: The DVS method provides a detailed understanding of how the material interacts with moisture across a wide range of humidity conditions, revealing not only the extent of water uptake but also the kinetics and reversibility of the process.
Polymorphism
Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs can have different physical properties, including solubility, melting point, and stability.
Protocol: Polymorph Screen
A comprehensive polymorph screen involves recrystallizing the compound from a variety of solvents under different conditions.
-
Apparatus: Vials, temperature-controlled shakers, filtration apparatus, optical microscope, Differential Scanning Calorimeter (DSC), X-Ray Powder Diffractometer (XRPD).
-
Procedure:
-
Attempt to recrystallize the compound from a diverse range of solvents (e.g., polar, non-polar, protic, aprotic) using various techniques (e.g., slow evaporation, fast evaporation, cooling crystallization, anti-solvent addition).
-
Isolate any solid material formed and examine it under an optical microscope for different crystal habits.
-
Analyze each solid form by DSC to identify different thermal events (e.g., melting points, phase transitions).[11][12]
-
Analyze each solid form by XRPD to obtain a unique diffraction pattern for each crystalline form.
-
-
Causality: Different solvents and crystallization conditions can favor the formation of different crystal packing arrangements (polymorphs). Techniques like DSC and XRPD are essential for identifying and distinguishing between these different solid forms.[13]
Caption: Workflow for Polymorphism Screening.
Spectral Data
While experimental spectra for 3-{[(Propan-2-yl)carbamoyl]amino}benzoic acid are not widely available, the following sections describe the expected spectral features based on its chemical structure and data from similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic Protons: Signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the benzene ring. The substitution pattern will lead to specific splitting patterns.
-
Amide Protons: Two N-H protons are present in the urea linkage. These will appear as broad singlets, and their chemical shift will be concentration and solvent-dependent.
-
Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), corresponding to the acidic proton. This signal may be exchangeable with D₂O.
-
Isopropyl Group: A septet for the C-H proton and a doublet for the two methyl groups.
-
-
¹³C NMR:
-
Carbonyl Carbons: Two signals in the downfield region (δ 160-180 ppm) corresponding to the carboxylic acid carbonyl and the urea carbonyl.
-
Aromatic Carbons: Signals in the aromatic region (δ 110-150 ppm).
-
Isopropyl Carbons: Signals for the methine and methyl carbons in the aliphatic region.
-
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following key absorption bands:[14][15]
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.
-
N-H Stretch (Urea): One or two bands in the region of 3400-3200 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong absorption band around 1700-1680 cm⁻¹.
-
C=O Stretch (Urea - Amide I): A strong absorption band around 1680-1650 cm⁻¹.
-
N-H Bend (Urea - Amide II): An absorption band around 1550 cm⁻¹.
-
C-N Stretch: Bands in the fingerprint region.
-
Aromatic C=C Stretches: Absorptions in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS)
-
Ionization: Electrospray ionization (ESI) is a suitable technique for this molecule. In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected. In positive ion mode, the protonated molecule [M+H]⁺ would be observed.
-
Fragmentation: The fragmentation pattern will be dependent on the ionization mode and collision energy. Common fragmentation pathways could include the loss of CO₂ from the carboxylic acid, cleavage of the amide bonds in the urea linkage, and loss of the isopropyl group.[16][17][18]
Conclusion
This technical guide has consolidated the known physical properties of 3-{[(Propan-2-yl)carbamoyl]amino}benzoic acid and provided a comprehensive set of detailed, authoritative protocols for the determination of its other essential physicochemical characteristics. The high melting point suggests significant crystal lattice energy. The presence of both hydrogen bond donors and acceptors, along with a carboxylic acid group, indicates that its solubility will be highly pH-dependent. A thorough experimental investigation as outlined in this guide is crucial for any researcher or drug development professional working with this compound. The provided methodologies offer a robust framework for generating the necessary data to support formulation development, analytical method development, and regulatory submissions.
References
- OECD. (1995). Test No. 103: Boiling Point. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.
- European Pharmacopoeia (Ph. Eur.) Commission. (Year of relevant edition). Hygroscopicity. In European Pharmacopoeia. Strasbourg: Council of Europe.
- BenchChem. (2025, November). General Experimental Protocol for Determining Solubility. BenchChem Technical Support.
- Chen, J., et al. (2021). Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid. CrystEngComm, 23(42), 7433-7441.
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Dalton Pharma Services. Polymorphic Screening. Retrieved from [Link]
- Avdeef, A., & Tsinman, K. (2006). Potentiometric pKa determination of water-insoluble drugs in aqueous-organic solvent mixtures. Combinatorial chemistry & high throughput screening, 9(4), 247–259.
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Charles River Laboratories. Pharmaceutical Polymorphism Screening & Selection. Retrieved from [Link]
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TA Instruments. Thermogravimetric Analysis (TGA). Retrieved from [Link]
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Pharma Growth Hub. (2024, March 7). Classification of Hygroscopicity. Retrieved from [Link]
- Avdeef, A. (2012). Potentiometric pKa Determination. In Methods in Molecular Biology (Vol. 848, pp. 241-278). Humana Press.
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Doc Brown's Chemistry. Infrared spectrum of benzoic acid. Retrieved from [Link]
- BenchChem. (2025, December). Technical Support Center: Mass Spectrometry of Benzoic Acid Compounds. BenchChem Technical Support.
- European Directorate for the Quality of Medicines & HealthCare. (2020). European Pharmacopoeia (Ph. Eur.) 10th Edition. EDQM.
- Byard, S. J., et al. (2005). The use of differential scanning calorimetry in the study of polymorphs and solvates of pharmaceutical solids. Advanced Drug Delivery Reviews, 57(8), 1165-1180.
- Li, H., et al. (2006). Fragmentation study and analysis of benzoylurea insecticides and their analogs by liquid chromatography-electrospray ionization-mass spectrometry. Talanta, 70(1), 75-87.
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